molecular formula C34H26O9 B088114 [(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate CAS No. 14125-75-8

[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate

Cat. No.: B088114
CAS No.: 14125-75-8
M. Wt: 578.6 g/mol
InChI Key: HHNQKUIYTNDYHW-BKHJTQGXSA-N
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Description

[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate is a complex organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection of hydroxyl groups, selective benzoylation, and the formation of the pyran ring. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing cost-effective measures.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are optimized for each specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions due to its unique structure.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which [(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3R,4S)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydro-2-furanyl]methyl benzoate
  • [(2R,3R,4S,5R)-3-benzoyloxy-5-bromo-4-fluoro-tetrahydrofuran-2-yl]methyl benzoate

Uniqueness

[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate is unique due to its specific stereochemistry and the presence of multiple benzoyloxy groups

Properties

CAS No.

14125-75-8

Molecular Formula

C34H26O9

Molecular Weight

578.6 g/mol

IUPAC Name

[(2S,3S,4R)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate

InChI

InChI=1S/C34H26O9/c35-31(23-13-5-1-6-14-23)40-21-27-29(42-33(37)25-17-9-3-10-18-25)30(43-34(38)26-19-11-4-12-20-26)28(22-39-27)41-32(36)24-15-7-2-8-16-24/h1-20,22,27,29-30H,21H2/t27-,29-,30-/m0/s1

InChI Key

HHNQKUIYTNDYHW-BKHJTQGXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H]([C@H](C(=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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